REACTION_CXSMILES
|
[C:1]12([NH2:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CC(C)([O-])C.[Na+].CCOCC>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]12([NH:11][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:2.3,6.7.8|
|
Name
|
|
Quantity
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2.269 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)N
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
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Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.259 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
|
|
Quantity
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0.417 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for 30 min at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction solution was stirred for 24 h at 100° C
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Duration
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24 h
|
Type
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TEMPERATURE
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Details
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After cooling the reaction mixture to room temperature
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.239 g | |
YIELD: PERCENTYIELD | 65.7% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |